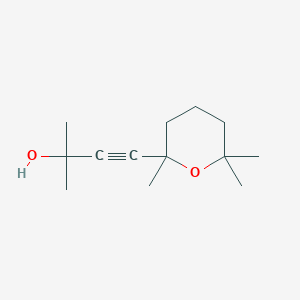![molecular formula C18H19F2N3O B5153491 N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5153491.png)
N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine in lab experiments include its ability to inhibit the growth of cancer cells and reduce the symptoms of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the testing of this compound in clinical trials for the treatment of cancer and neurodegenerative diseases.
Conclusion:
N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine is a chemical compound that has shown potential application in the treatment of various diseases. Its complex synthesis method and the need for further research to fully understand its mechanism of action are some of the limitations of using this compound in lab experiments. However, the future directions for research on this compound are promising, and it may hold significant potential for the development of new treatments for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reductive amination of 3,4-difluoroaniline with 6-methyl-3-pyridinecarboxaldehyde followed by the addition of piperidine.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine has shown potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have demonstrated the efficacy of this compound in inhibiting the growth of cancer cells and reducing the symptoms of neurodegenerative diseases.
Propriétés
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c1-12-4-5-13(10-21-12)18(24)23-8-2-3-15(11-23)22-14-6-7-16(19)17(20)9-14/h4-7,9-10,15,22H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTSMWLZEJHWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49721621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[3-(3,4-Difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5153426.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5153431.png)
![3-(3-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5153443.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153452.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153462.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)
![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)
![4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5153486.png)


![3-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5153510.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5153517.png)